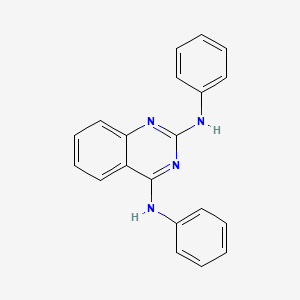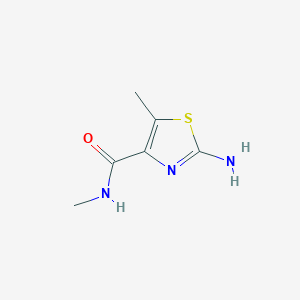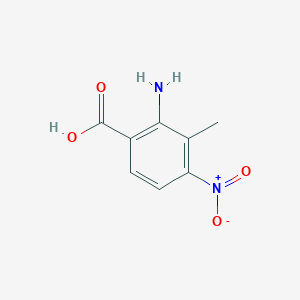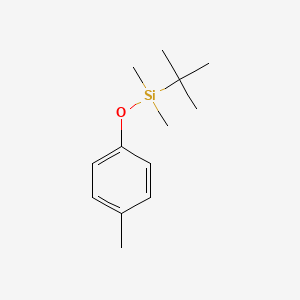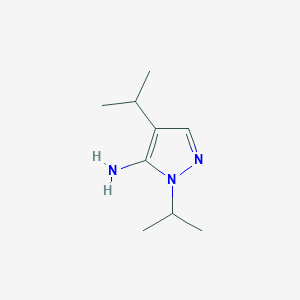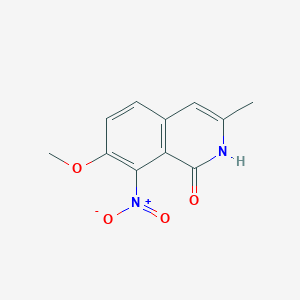
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is a synthetic organic compound belonging to the isoquinolinone family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the isoquinoline ring.
Methylation: Addition of a methyl group to the nitrogen atom.
Methoxylation: Introduction of a methoxy group to the aromatic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure complete reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: Conversion of the methyl group to a carboxyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of 7-carboxy-3-methyl-8-nitro-1(2h)-isoquinolinone.
Reduction: Formation of 7-methoxy-3-methyl-8-amino-1(2h)-isoquinolinone.
Substitution: Formation of various substituted isoquinolinones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
類似化合物との比較
Similar Compounds
7-Methoxy-3-methyl-1(2h)-isoquinolinone: Lacks the nitro group.
8-Nitro-1(2h)-isoquinolinone: Lacks the methoxy and methyl groups.
3-Methyl-8-nitro-1(2h)-isoquinolinone: Lacks the methoxy group.
Uniqueness
7-Methoxy-3-methyl-8-nitro-1(2h)-isoquinolinone is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not seen in similar compounds.
特性
分子式 |
C11H10N2O4 |
|---|---|
分子量 |
234.21 g/mol |
IUPAC名 |
7-methoxy-3-methyl-8-nitro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H10N2O4/c1-6-5-7-3-4-8(17-2)10(13(15)16)9(7)11(14)12-6/h3-5H,1-2H3,(H,12,14) |
InChIキー |
LLFJSUWDVNILIV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C(C=C2)OC)[N+](=O)[O-])C(=O)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





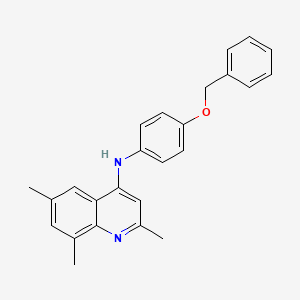

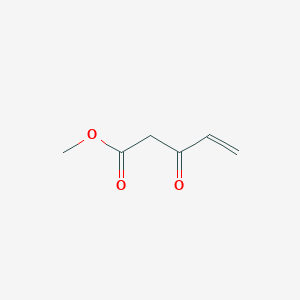
![1-ethyl-1H-benzo[d]imidazol-5-ol](/img/structure/B13982489.png)

